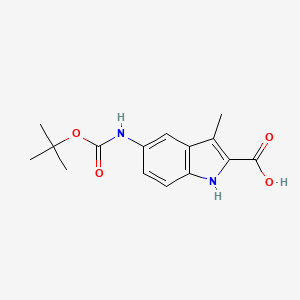

5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The indole core structure is a significant scaffold in medicinal chemistry due to its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can be achieved using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, due to the electron-rich nature of the indole core.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the indole ring.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products:

Deprotection: Removal of the Boc group yields the free amine.

Substitution: Introduction of various substituents on the indole ring.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The indole scaffold is a key structure in many drugs, and derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry:

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid depends on its specific application and the biological target. In general, the indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The Boc protecting group can be removed to expose the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

5-Amino-3-methyl-1H-indole-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxylic acid: Similar structure but without the methyl group at the 3-position.

Uniqueness: The presence of the Boc protecting group in 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid provides stability during synthetic processes, allowing for selective reactions at other functional groups. The methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid (Boc-amino indole derivative) is a significant compound in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, utilizing diverse sources to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₁₆N₂O₄

- Molecular Weight : 272.29 g/mol

- CAS Number : 15887147

Synthesis

The synthesis of Boc-protected indole derivatives typically involves:

- Formation of the Indole Core : Starting from appropriate precursors, the indole ring is constructed using established synthetic methodologies.

- Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to enhance stability and facilitate further reactions.

Biological Activity

The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors.

1. Antioxidant Activity

Research indicates that indole derivatives exhibit antioxidant properties. The presence of the indole structure contributes to radical scavenging activity, which is essential for mitigating oxidative stress-related diseases.

2. Anticancer Properties

Indole derivatives have been studied for their anticancer potential. Some studies suggest that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| MCF-7 | 25 | Inhibition of proliferation |

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

| Enzyme Target | IC50 Value (nM) | Selectivity |

|---|---|---|

| HDAC1 | 50 | Moderate inhibition |

| HDAC2 | 70 | Selective towards class I HDACs |

| HDAC6 | >100 | Less potent compared to class I |

Case Studies

Several case studies highlight the biological relevance of Boc-protected indoles:

- Study on Anticancer Activity : A study demonstrated that a series of Boc-protected indoles exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Evaluation of Antioxidant Properties : Another investigation reported that derivatives with the indole structure showed enhanced antioxidant capabilities, which could be beneficial in treating oxidative stress-related conditions .

- HDAC Inhibition Profile : A comprehensive profiling of various indole derivatives indicated that modifications at the amino position significantly affected their inhibitory potency against HDAC enzymes, underscoring the importance of structural optimization .

Properties

IUPAC Name |

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-8-10-7-9(16-14(20)21-15(2,3)4)5-6-11(10)17-12(8)13(18)19/h5-7,17H,1-4H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAOGLAAPSMDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.